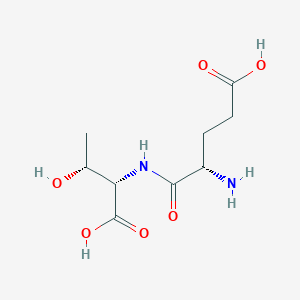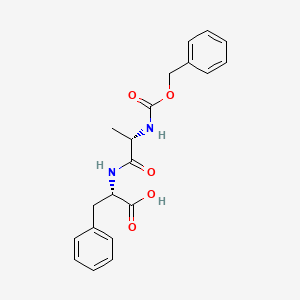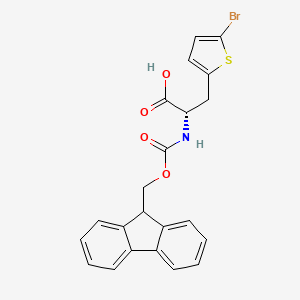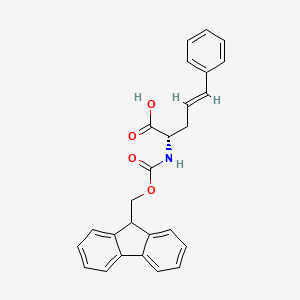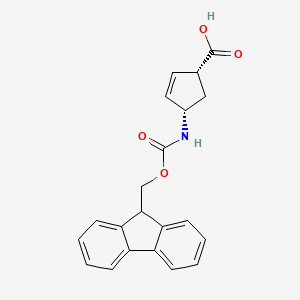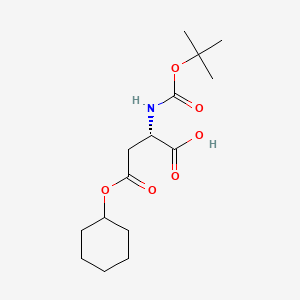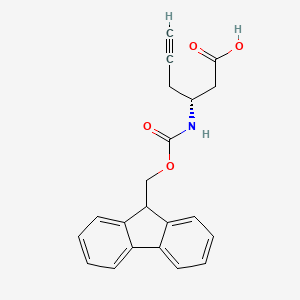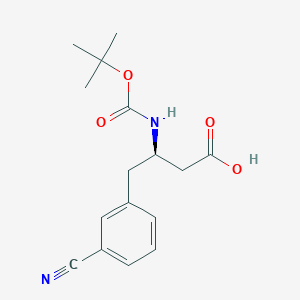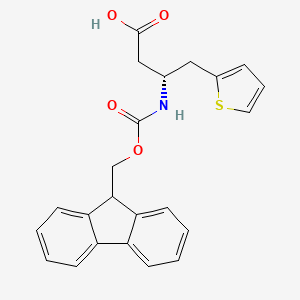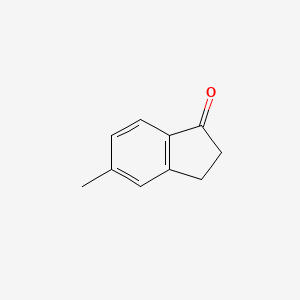
5-Methyl-1-indanone
Übersicht
Beschreibung
5-Methyl-1-indanone is a useful research compound. Its molecular formula is C10H10O and its molecular weight is 146.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Energetic Characterization in Biomass Degradation
5-Methyl-1-indanone derivatives, such as 6-methyl-1-indanone, are studied for their energetic properties in biomass degradation. Their enthalpies of combustion and sublimation are determined using calorimetric techniques, contributing to understanding their role in biomass conversion processes (Silva, Lima, & Ribeiro da Silva, 2018).
Antitumor Activities
Derivatives of 1-indanone, like 5-methyl-11-(4-dimethylaminobenzylidene)-11H-indeno[1,2-b]quinolin-5-ium trifate, exhibit potent anticancer activities. These compounds have been tested against cancer cell lines, indicating their potential in cancer treatment research (Yong-ming, 2010).
Synthesis and Characterization in Pesticide and Medicine
Compounds containing trifluoromethyl and indanone, like 5-trifluoromethyl-2-indanone, are widely used in pesticides, medicine, dyes, and functional materials. Their unique physical and chemical properties, along with excellent bioactivities, make them important in various fields (Qian, 2014).
Development of Monoamine Oxidase Inhibitors
Indanone derivatives, including those structurally similar to 1-indanone, are being synthesized and evaluated as potential inhibitors of monoamine oxidase, with applications in treating neurodegenerative and neuropsychiatric disorders (Mostert, Petzer, & Petzer, 2015).
Applications in Organic Synthesis
Indanone derivatives are employed in organic synthesis, contributing to the development of novel compounds with various biological activities. For instance, the total synthesis of (±)-4,8,14-trihydroxyilludala-2,6,8-triene from indanone derivatives showcases their versatility in synthetic organic chemistry (Suresh, Kumari, & Singh, 2019).
Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity
1-Indanone derivatives have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase and butyrylcholinesterase, indicating potential applications in treating Alzheimer's disease (Farrokhi, Mozaffarnia, Rahimpour, Rashidi, & Teimuri‐Mofrad, 2019).
Safety and Hazards
5-Methyl-1-indanone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes serious eye irritation . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing eye/face protection .
Wirkmechanismus
Target of Action
Indanone derivatives, which include 5-methyl-1-indanone, have been found to have a broad range of biological activity . They have been used in medicine, agriculture, and natural product synthesis .
Mode of Action
Indanones, in general, are known for their versatile reactivity . They are prominent motifs found in a number of natural products and pharmaceuticals . The presence of a methoxy group contributes to a decrease in the gas-phase enthalpy of formation, of about 153 kJ·mol −1, whereas in the case of a methyl group, the corresponding value is c.a. 35 kJ·mol −1 .
Biochemical Pathways
Indanones are known to be involved in various reactions for the construction of fused- and spirocyclic frameworks . They have been used in the synthesis of various carbocyclic as well as heterocyclic skeletons .
Pharmacokinetics
It’s known that the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . This suggests that the compound may have certain bioavailability considerations.
Result of Action
Indanone derivatives have been reported to have potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties . They can also be used in the treatment of neurodegenerative diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s recommended to avoid dust formation and to keep containers tightly closed in a dry, cool, and well-ventilated place . This suggests that environmental conditions such as humidity and temperature can affect the stability and efficacy of the compound.
Biochemische Analyse
Biochemical Properties
It is known that indanones, a class of compounds to which 5-Methyl-1-indanone belongs, are prominent motifs found in a number of natural products and pharmaceuticals . They exhibit a wide range of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties
Cellular Effects
It is known that indanones can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that indanones can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
5-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-7-2-4-9-8(6-7)3-5-10(9)11/h2,4,6H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHCTNGQJOEDDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435941 | |
| Record name | 5-METHYL-1-INDANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4593-38-8 | |
| Record name | 5-Methyl-1-indanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004593388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-METHYL-1-INDANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methyl-1-indanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYL-1-INDANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XS87EE9OPI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


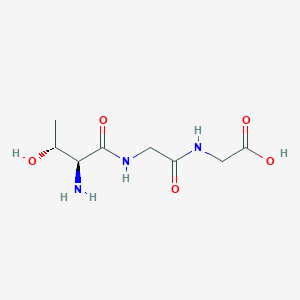

![(-)-Bis[(S)-1-phenylethyl]amine](/img/structure/B1336516.png)
